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Compound of Interest

Compound Name: 3-methyl-1H-indazole

Cat. No.: B3426061

An In-depth Technical Guide to 3-methyl-1H-indazole: Core Properties, Synthesis, and
Reactivity for Advanced Research

Executive Summary

3-methyl-1H-indazole is a pivotal heterocyclic compound, forming the structural core of
numerous molecules with significant applications in medicinal chemistry and materials science.
Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts a distinct
profile of chemical reactivity and biological activity. This guide offers a comprehensive
exploration of its fundamental physicochemical properties, established synthetic
methodologies, and characteristic reactivity patterns. Tailored for researchers, scientists, and
drug development professionals, this document synthesizes technical data with practical
insights to facilitate its effective application in advanced research and development projects.

Introduction: The Significance of the Indazole
Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, a
distinction given to molecular frameworks that are capable of binding to multiple, diverse
biological targets.[1] Indazole derivatives are integral to a wide range of pharmaceuticals,
exhibiting antitumor, analgesic, and anti-inflammatory properties.[1][2] The 3-methyl-1H-
indazole variant serves as a crucial intermediate and building block for more complex
molecules, including potent kinase inhibitors and other therapeutic agents.[3][4] Understanding
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its core properties is therefore essential for the rational design and synthesis of novel, high-
value compounds.

Physicochemical and Structural Properties

The identity and behavior of 3-methyl-1H-indazole are defined by its fundamental physical
and structural characteristics. These properties are critical for its handling, purification, and
characterization in a laboratory setting.

Core Data Summary

The key physicochemical properties of 3-methyl-1H-indazole are summarized in the table
below for quick reference.

Property Value Source
Molecular Formula CsHsNz2 [5]
Molecular Weight 132.16 g/mol [5]
IUPAC Name 3-methyl-1H-indazole [5]

CAS Number 3176-62-3 [5]
Physical State Solid powder / Off-white solid [4][6]
Melting Point Data not consistently available  [7]
Boiling Point Data not consistently available  [7]
InChi Key FWOPJXVQGMZKEP- (51071

UHFFFAOYSA-N

SMILES CC1=C2C=CC=CC2=NN1 [5][7]

Spectroscopic Profile

Spectroscopic analysis is fundamental to the verification and structural elucidation of 3-methyl-
1H-indazole.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: The proton NMR spectrum is characteristic. A singlet corresponding to the methyl
group (CHs) typically appears around 2.55 ppm. The aromatic protons on the benzene ring
appear as multiplets between 6.91 and 7.65 ppm. A broad singlet for the N-H proton is
also observed, often at a high chemical shift (e.g., ~13.23 ppm), which is solvent-
dependent.[8]

o 13C NMR: The carbon spectrum shows a signal for the methyl carbon around 11.9 ppm.
The aromatic and heterocyclic carbons appear in the range of approximately 100-150

ppm.[9]
e Mass Spectrometry (MS):
o In electron ionization (El) mass spectrometry, the molecular ion peak (M+) is observed at

an m/z of 132.[5][9] This peak is essential for confirming the molecular weight of the
compound.

« Infrared (IR) Spectroscopy:

o The IR spectrum displays characteristic absorption bands. Key peaks include those for N-
H stretching, C-H stretching in the aromatic and methyl groups, and C=C and C=N bond
vibrations within the heterocyclic ring system.[9]

Synthesis and Manufacturing

The most prevalent and industrially relevant synthesis of 3-methyl-1H-indazole begins with 2-
aminoacetophenone. This multi-step process involves a diazotization reaction followed by a
reductive cyclization.

Synthetic Workflow Diagram

The following diagram illustrates the standard synthetic pathway from 2-aminoacetophenone.
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Step 1: Diazotization

2-Aminoacetophenone

NaNOz2, HCI (aq)
0-10 °C

Diazonium Salt Intermediate

SnCl2-H20, HCI
Stir Overnight

Step 2: Reducvtive Cyclization

3-methyl-1H-indazole

Pour into ice water

Step 3: Worvkup & Isolation

Crude Product

Adjust pH to ~8
Filter & Dry

Pure 3-methyl-1H-indazole

Click to download full resolution via product page

Caption: Synthetic workflow for 3-methyl-1H-indazole.

Detailed Experimental Protocol
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This protocol is based on established literature procedures for the synthesis of 3-methyl-1H-
indazole.[6][8][10]

Materials:

e 2-aminoacetophenone

 Hydrochloric acid (37%)

e Sodium nitrite (NaNO2)

e Stannous chloride dihydrate (SnCl2-2H20)

e Deionized water

e ICce

Procedure:

o Preparation of Amine Solution: In a reaction vessel equipped with a stirrer and cooling bath,
add 2-aminoacetophenone (1.0 eq) to hydrochloric acid (37%). Cool the mixture to 0-10 °C
with constant stirring.

» Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2z) dropwise
to the amine solution, ensuring the temperature is maintained between 0 and 10 °C. After the
addition is complete, continue stirring the mixture at this temperature for 1 hour to form the
diazonium salt intermediate.

e Reductive Cyclization: In a separate vessel, prepare a solution of stannous chloride
dihydrate (SnCl2-2H20) in hydrochloric acid (37%). Slowly add the diazonium salt solution
from Step 2 to the SnClz solution, again maintaining the temperature below 10 °C.

e Reaction Completion: Allow the reaction mixture to stir overnight at a low temperature (e.g.,
0-10 °C).

« |solation and Purification: Pour the reaction mixture into ice water. Adjust the pH of the
resulting solution to be weakly alkaline (pH = 8), which will cause a solid to precipitate.
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e Final Product: Collect the off-white solid by filtration, wash with cold water, and dry under a
vacuum to yield 3-methyl-1H-indazole.[3]

Causality Note: The use of SnCl2 serves as the reducing agent that facilitates the
intramolecular cyclization of the diazonium intermediate to form the stable indazole ring.
Maintaining a low temperature throughout the diazotization is critical to prevent the
decomposition of the unstable diazonium salt.

Chemical Reactivity and Derivatization

The chemical behavior of 3-methyl-1H-indazole is dominated by the nucleophilicity of its
nitrogen atoms and the aromatic character of the benzene ring.

Tautomerism and N-Alkylation

Indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-
indazole.[11][12] This tautomerism is the reason that direct alkylation of the indazole ring often
results in a mixture of N* and N2 substituted products.[11][13]

The choice of base, solvent, and alkylating agent can influence the regioselectivity of the
reaction, but separating the resulting isomers is often necessary. This reactivity is a
cornerstone of creating diverse libraries of indazole-based compounds for drug discovery
screening.

Electrophilic Aromatic Substitution

As a heteroaromatic compound, the benzene portion of the indazole ring can undergo
electrophilic substitution reactions such as nitration and halogenation.[12] The existing
heterocyclic ring acts as a directing group, influencing the position of the incoming electrophile.
These reactions are key for introducing further functionality onto the scaffold, for example, in
the synthesis of 3-methyl-5-nitro-1H-indazole or 3-methyl-1H-indazol-5-amine.[3]

Reactivity Pathways Diagram
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Tautomerism & N-Alkylation Electrophilic Aromatic Substitution
3-methyl-1H-indazole 3-methyl-1H-indazole
R-X R-X * (e.g., NO2+)
Base ase Acid Catalyst
Substituted Indazole
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N-Alkylated Product N2-Alkylated Product (e.g., Nitro, Halo)

Click to download full resolution via product page

Caption: Key reactivity pathways for 3-methyl-1H-indazole.

Applications in Medicinal Chemistry and Drug
Development

3-methyl-1H-indazole is a highly valued starting material in the synthesis of pharmaceutical
agents.[3] Its derivatives have shown a wide spectrum of biological activities.

o Key Intermediate: It is used as a precursor for synthesizing more complex substituted
indazoles, such as 3-methyl-6-nitro-1H-indazole, which is an important intermediate for the
oral angiogenesis inhibitor, Pazopanib.[4][14]

» Antibacterial Agents: Derivatives of 3-methyl-1H-indazole have been synthesized and
shown to possess potent antibacterial activity against both Gram-positive (e.g., Bacillus
subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[2][3]

» Anti-inflammatory and Kinase Inhibition: The indazole scaffold is a common feature in
compounds designed to inhibit protein kinases, a major target class for cancer and
inflammation therapies.[1] The 3-methyl substitution provides a key structural element for
optimizing binding affinity and pharmacokinetic properties in these inhibitors.

Safety and Handling
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According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 3-methyl-1H-indazole is classified with the following hazard:

e H302: Harmful if swallowed.[5]

Standard laboratory safety precautions should be followed when handling this compound,
including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a
lab coat. It should be handled in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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